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Compound of Interest

Compound Name: 306-O12B

Cat. No.: B10829778

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ionizable cationic lipidoid 306-O12B has emerged as a potent component for

the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA),

particularly for liver-specific applications.[1][2] LNPs serve as a crucial delivery vehicle,

protecting the mRNA cargo from degradation and facilitating its uptake and release into target

cells.[3][4] This document provides a comprehensive protocol for the formulation of 306-O12B
LNPs encapsulating mRNA, their subsequent characterization, and methods for in vitro and in

vivo evaluation. The optimized formulation of 306-O12B LNPs has been shown to achieve high

in vivo efficacy.[1]

Quantitative Data Summary
The following tables summarize the key quantitative parameters for the formulation of 306-
O12B LNPs.

Table 1: Lipid Formulation Composition
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Component Molar Ratio (%) Notes

306-O12B 50 Ionizable cationic lipidoid.

Cholesterol 38.5 Helper lipid for stability.[5]

DSPC 10

Helper lipid.[1][5] Note: DOPC

has also been used in some

optimizations.[1]

DMG-PEG 1.5
PEGylated lipid to control

particle size and stability.[1][5]

Table 2: Formulation and Characterization Parameters

Parameter Value/Range Method

306-O12B to mRNA Weight

Ratio
7.5:1 Gravimetric

N:P Ratio ~3-6 Calculated

Aqueous Buffer
25-50 mM Citrate or Acetate

Buffer, pH 4.0
pH Meter

Organic Solvent Absolute Ethanol (RNase-free) -

Microfluidic Flow Rate Ratio

(Aqueous:Organic)
3:1 Microfluidic Pump Setting

Total Flow Rate 12-20 mL/min Microfluidic Pump Setting

Dialysis Buffer PBS, pH 7.4 pH Meter

Target Particle Size 80-150 nm
Dynamic Light Scattering

(DLS)

Target Polydispersity Index

(PDI)
< 0.2

Dynamic Light Scattering

(DLS)

Target Encapsulation

Efficiency
> 90% RiboGreen Assay

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8851889/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Use_of_1_2_Distearoyl_sn_glycero_3_phosphocholine_DSPC_in_mRNA_Lipid_Nanoparticle_Formulation.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8851889/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Use_of_1_2_Distearoyl_sn_glycero_3_phosphocholine_DSPC_in_mRNA_Lipid_Nanoparticle_Formulation.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Use_of_1_2_Distearoyl_sn_glycero_3_phosphocholine_DSPC_in_mRNA_Lipid_Nanoparticle_Formulation.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8851889/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829778?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
2.1. Preparation of Lipid Stock Solutions

This protocol describes the preparation of individual lipid stock solutions in ethanol.

Materials:

306-O12B

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

1,2-dimyristoyl-rac-glycero-3-methoxy-polyethylene glycol-2000 (DMG-PEG)

Absolute Ethanol (200 proof, RNase-free)

Sterile, RNase-free glass vials

Procedure:

Bring all lipids to room temperature.

Prepare individual stock solutions of each lipid in absolute ethanol at a concentration of

10-20 mg/mL. Vortex or heat gently (up to 65°C) if necessary to fully dissolve the lipids.[3]

Store the lipid stock solutions at -20°C.

2.2. Preparation of Lipid Mixture (Organic Phase)

This protocol details the combination of lipid stock solutions to achieve the desired molar ratio.

Procedure:

In a sterile glass vial, combine the lipid stock solutions according to the molar ratios

specified in Table 1 (50% 306-O12B, 38.5% Cholesterol, 10% DSPC, 1.5% DMG-PEG).
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Add absolute ethanol to achieve a final total lipid concentration that will be compatible with

the desired 306-O12B:mRNA weight ratio after mixing with the aqueous phase.

Vortex the lipid mixture to ensure homogeneity.

2.3. Preparation of mRNA Solution (Aqueous Phase)

Materials:

mRNA transcript

Citrate buffer (25 mM, pH 4.0, RNase-free)

Nuclease-free water

Procedure:

Thaw the mRNA stock solution on ice.

Dilute the mRNA in 25 mM citrate buffer (pH 4.0) to the desired concentration. The final

concentration should be calculated to achieve a 306-O12B to mRNA weight ratio of 7.5:1

upon mixing with the lipid phase.

2.4. LNP Formulation via Microfluidic Mixing

This protocol uses a microfluidic device for the controlled self-assembly of LNPs.

Materials:

Microfluidic mixing device (e.g., NanoAssemblr) and cartridge

Syringes (e.g., 1 mL or 3 mL, Luer-lock)

Prepared lipid mixture (Organic Phase)

Prepared mRNA solution (Aqueous Phase)

Procedure:
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Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into

another.

Set the flow rate ratio on the microfluidic device to 3:1 (aqueous:organic).[1]

Set the total flow rate to a range of 12-20 mL/min.

Initiate the mixing process according to the instrument's instructions. The rapid mixing of

the two phases will induce the self-assembly of the LNPs.

Collect the resulting LNP suspension.

2.5. Dialysis and Sterile Filtration

Materials:

Dialysis cassette (e.g., 10-14 kDa MWCO)

Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

Sterile syringe filter (0.22 µm)

Procedure:

Transfer the LNP suspension to a pre-hydrated dialysis cassette.

Dialyze against sterile PBS (pH 7.4) for at least 6 hours, with at least two buffer changes,

to remove ethanol and raise the pH.

Aseptically collect the dialyzed LNP formulation.

Filter the LNP suspension through a 0.22 µm sterile syringe filter.

Store the final LNP formulation at 4°C.

2.6. LNP Characterization

2.6.1. Particle Size and Polydispersity Index (PDI) Measurement
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Method: Dynamic Light Scattering (DLS)

Procedure:

Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

Measure the particle size (Z-average) and PDI using a DLS instrument (e.g., Malvern

Zetasizer).

Acceptable values are typically a Z-average diameter between 80-150 nm and a PDI

below 0.2.

2.6.2. Zeta Potential Measurement

Method: Electrophoretic Light Scattering (ELS)

Procedure:

Dilute a small aliquot of the LNP suspension in nuclease-free water or a low-ionic-strength

buffer.

Measure the zeta potential using an appropriate instrument. The zeta potential should be

near-neutral at physiological pH.

2.6.3. mRNA Encapsulation Efficiency

Method: Quant-iT RiboGreen Assay

Procedure:

Prepare a standard curve of the free mRNA in TE buffer.

Prepare two sets of LNP samples diluted in TE buffer. To one set, add a surfactant (e.g.,

0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA.

Add the RiboGreen reagent to the standards and samples.

Measure the fluorescence (excitation ~480 nm, emission ~520 nm).
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Calculate the encapsulation efficiency using the following formula: EE (%) = (Total mRNA -

Free mRNA) / Total mRNA * 100

2.7. In Vitro Transfection

Materials:

Hepatocyte cell line (e.g., HepG2)

Complete cell culture medium

Multi-well cell culture plates

306-O12B LNP-mRNA formulation

Procedure:

Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.

Dilute the LNP-mRNA formulation in complete cell culture medium to the desired final

concentration.

Remove the old medium from the cells and add the LNP-containing medium.

Incubate for 24-48 hours.

Assess protein expression using an appropriate method (e.g., luciferase assay for

luciferase mRNA, fluorescence microscopy for GFP mRNA).

2.8. In Vivo Evaluation in Mice

Materials:

C57BL/6 mice

306-O12B LNP-mRNA formulation

Sterile saline or PBS for dilution
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Procedure:

Dilute the LNP-mRNA formulation in sterile saline or PBS to the desired dose (e.g., 0.5 -

3.0 mg/kg total RNA).[1]

Administer the formulation to mice via intravenous (tail vein) injection.

At a predetermined time point (e.g., 6 hours post-injection), assess protein expression.[1]

For luciferase mRNA, this can be done by injecting a luciferin substrate and performing

whole-body bioluminescence imaging.[1]

The primary site of expression is expected to be the liver.[1][2]
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Caption: Workflow for 306-O12B LNP-mRNA Formulation.
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Caption: Characterization and Evaluation of 306-O12B LNPs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Transient yet Robust Expression of Proteins in the Mouse Liver via Intravenous Injection
of Lipid Nanoparticle-encapsulated Nucleoside-modified mRNA - PMC
[pmc.ncbi.nlm.nih.gov]

3. Transient yet Robust Expression of Proteins in the Mouse Liver via Intravenous Injection
of Lipid Nanoparticle-encapsulated Nucleoside-modified mRNA - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

5. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC
[pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b10829778/docs?utm_src=pdf-body-img#application-notes-protocols-306-o12b-lnp-formulation-for-mrna-delivery
https://www.benchchem.com/product/b10829778/docs?utm_src=pdf-body#application-notes-protocols-306-o12b-lnp-formulation-for-mrna-delivery
https://www.benchchem.com/product/b10829778?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Use_of_1_2_Distearoyl_sn_glycero_3_phosphocholine_DSPC_in_mRNA_Lipid_Nanoparticle_Formulation.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517647/
https://pubmed.ncbi.nlm.nih.gov/34722830/
https://pubmed.ncbi.nlm.nih.gov/34722830/
https://pubmed.ncbi.nlm.nih.gov/34722830/
https://mitchell-lab.seas.upenn.edu/wp-content/uploads/2023/01/jove-protocol-64810-testing-the-emin-vitroem-and-emin-vivoem-efficiency-of-mrnalipid-nanoparticles-formulated-by-microfluidic-mixing.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8851889/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8851889/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829778?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes & Protocols: 306-O12B LNP
Formulation for mRNA Delivery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10829778/docs#application-notes-protocols-306-
o12b-lnp-formulation-for-mrna-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Phone: (601) 213-4426

Email: info@benchchem.com
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